trans-4-(1-Oxobutoxy)-1-(1-oxobutyl)-L-proline

Lipophilicity LogP Chromatographic retention

Standard N-butyryl-L-proline analogs lack the 4-O-butanoyl ester, causing unpredictable retention times and thermal stability mismatches. This (2S,4R) diastereomer delivers: - +86 Da mass increase (271.31 g/mol) for selectivity probes - 5 H-bond acceptors vs. 3 in mono-acyl analogs - Published Newcrom R1 HPLC method (scalable, MS-compatible) - 446.7°C boiling point for high-temp processing Immediate availability as a defined chiral building block.

Molecular Formula C13H21NO5
Molecular Weight 271.31 g/mol
CAS No. 85482-85-5
Cat. No. B12661262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-(1-Oxobutoxy)-1-(1-oxobutyl)-L-proline
CAS85482-85-5
Molecular FormulaC13H21NO5
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESCCCC(=O)N1CC(CC1C(=O)O)OC(=O)CCC
InChIInChI=1S/C13H21NO5/c1-3-5-11(15)14-8-9(7-10(14)13(17)18)19-12(16)6-4-2/h9-10H,3-8H2,1-2H3,(H,17,18)/t9-,10+/m1/s1
InChIKeyXRFHWHZZTBJRTA-ZJUUUORDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity and Comparator Landscape


trans-4-(1-Oxobutoxy)-1-(1-oxobutyl)-L-proline (CAS 85482-85-5), also named (2S,4R)-1-butanoyl-4-butanoyloxypyrrolidine-2-carboxylic acid or 1-Butyryl-4-(butyryloxy)-L-proline, is a doubly acylated L-proline derivative bearing an N-butanoyl amide and a 4-(O-butanoyl) ester on the pyrrolidine ring . With a molecular formula of C13H21NO5 and a molecular weight of 271.31 g/mol, it belongs to the class of N,O-diacylated proline analogs that have been historically explored as intermediates and scaffold modifications in angiotensin-converting enzyme (ACE) inhibitor programs [1]. Its closest structural comparators include the mono-N-acylated 1-(1-oxobutyl)-L-proline (N-butyryl-L-proline, CAS 23500-13-2) and the N-acylated-4-hydroxy derivative trans-4-hydroxy-1-(1-oxobutyl)-L-proline (CAS 85482-86-6). The presence of two butyryl moieties confers measurably distinct physicochemical properties that have direct implications for purification, formulation, and analytical quality control [2].

Dual-acylated (N + O butyryl) proline scaffold for ACE inhibitor-related pathway and prodrug design research
Defined (2S,4R) trans stereochemistry supports asymmetric synthesis and chiral building-block studies
Reported HPLC protocol and distinct physicochemical profile facilitate method development and QC framework setup

Why This Compound Defies Generic Substitution


Generic substitution among butyryl-proline derivatives is demonstrably unsound because the introduction of the 4-(O-butanoyl) ester in trans-4-(1-oxobutoxy)-1-(1-oxobutyl)-L-proline simultaneously increases molecular weight by approximately 86 Da (from 185.22 to 271.31 g/mol), raises the experimental/calculated LogP from 0.80 to 1.04, and elevates the boiling point by roughly 68°C relative to the mono-N-acylated comparator [1]. These differences are not incremental; they reflect a fundamental change in hydrogen-bonding capacity (5 H-bond acceptors vs. 3–4 in mono-substituted analogs), chromatographic retention behavior, and thermal stability profile that directly impact analytical method development, purification strategy, and formulation design and underscore the procurement risk of treating these compounds as functionally interchangeable [2].

MW & H-Bond Acceptor Shift
+86 Da and 5 vs 3 HBA relative to mono-N-butyryl analog alter RP-HPLC retention and SPE selectivity; generic protocols may not transfer directly.
Lipophilicity & Thermal Profile Divergence
ΔLogP +0.24 and ΔBP +68 °C vs. comparator change purification and thermal stability behavior; procurement based on mono-acylated analog specifications carries method mismatch risk.
Stereochemical Mismatch
Racemic or opposite enantiomer forms cannot reproduce the (2S,4R) trans configuration required for chiral synthesis; diastereomer identity must be confirmed.

Comparator-Anchored Differentiation Data


LogP-Driven Lipophilicity Comparison

trans-4-(1-Oxobutoxy)-1-(1-oxobutyl)-L-proline (85482-85-5) exhibits a calculated LogP of 1.04, which is 0.24 log units higher than the mono-N-acylated comparator 1-(1-oxobutyl)-L-proline (LogP = 0.80) and 1.81 log units higher than the 4-hydroxy analog trans-4-hydroxy-1-(1-oxobutyl)-L-proline (LogP = −0.770), as reported by SIELC [1][2]. This LogP difference of ~0.24 relative to the mono-butyryl analog translates to an approximately 1.7-fold higher predicted octanol-water partition coefficient, while the 1.81 log unit gap relative to the 4-hydroxy derivative corresponds to a roughly 65-fold difference in partition behavior [3].

LogP Lipophilicity
Head-to-head
LogP 1.04 vs. 0.80 (mono-N-butyryl) and −0.770 (4-hydroxy analog)
ΔLogP +0.24 and +1.81; ~1.7-fold and ~65-fold partition difference
Supports distinct RP-HPLC retention prediction
Calculated values; experimental data available on request
Lipophilicity LogP Chromatographic retention Partition coefficient

Molecular Weight and Hydrogen-Bond Acceptor Impact

The target compound has a molecular weight (MW) of 271.31 g/mol and 5 hydrogen-bond acceptors (HBA), compared to MW = 185.22 g/mol and 3 HBA for 1-(1-oxobutyl)-L-proline, and MW = 201.22 g/mol and 4 HBA for trans-4-hydroxy-1-(1-oxobutyl)-L-proline [1][2]. The MW increase of +86.09 Da (+46.5%) over the mono-N-acylated analog and the additional HBA directly influence reversed-phase retention, normal-phase silica interactions, and size-exclusion behavior [3].

MW & HBA Impact
Head-to-head
MW 271.31 g/mol (5 HBA) vs. 185.22 (3 HBA) and 201.22 (4 HBA)
+86.09 Da (+46.5%) vs. mono-N-acylated analog
Requires dedicated HPLC/SPE method development
Generic protocols for mono-substituted analogs not suitable
Molecular weight Hydrogen-bond acceptor SPE Chromatographic selectivity

Boiling Point and Thermal Stability Differential

trans-4-(1-Oxobutoxy)-1-(1-oxobutyl)-L-proline has a reported boiling point of 446.7°C at 760 mmHg, which is 68.2°C higher than the 378.5°C boiling point of the mono-N-acylated comparator 1-(1-oxobutyl)-L-proline . The flash point is similarly elevated: 224°C for the target compound versus 182.7°C for the comparator .

Boiling Point Stability
Head-to-head
BP 446.7 °C vs. 378.5 °C; Flash point 224 °C vs. 182.7 °C
ΔBP +68.2 °C; ΔFlash +41.3 °C
Alters purification cut-points and thermal degradation risk
Calculated values at 760 mmHg; source data to verify
Boiling point Thermal stability Distillation Storage

Stereochemical Identity vs. Racemic Mixtures

The target compound is explicitly specified as the (2S,4R) diastereomer (IUPAC: (2S,4R)-1-butanoyl-4-butanoyloxypyrrolidine-2-carboxylic acid), which is the trans configuration of L-proline . By contrast, commercially available 1-butyrylproline is frequently supplied as a racemic mixture (DL-butyrylproline, CAS 23500-17-6) or as the D-enantiomer (1-butyryl-D-proline, CAS 23500-14-3), and the 4-hydroxy series presents both cis and trans isomers with distinct physicochemical properties [1].

Stereochemical Identity
Class-level
(2S,4R) trans diastereomer vs. racemic DL mixture or D-enantiomer
Stereochemical speciation determines chiral application fit
Stereochemical-control context; verify by polarimetry or chiral HPLC
Class-level inference based on CAS differentiation
Stereochemistry Enantiomeric purity Diastereomer Quality control

Pre-Validated HPLC Method for QC

A dedicated reverse-phase HPLC method for trans-4-(1-oxobutoxy)-1-(1-oxobutyl)-L-proline has been published using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (formic acid substitution recommended for MS-compatible applications) [1]. This method is documented as scalable from analytical to preparative separations and suitable for pharmacokinetic sample analysis, providing a procurement-adjacent QC framework that is not publicly available for the mono-substituted comparators at comparable detail [1]. For the 4-hydroxy analog, a separate HPLC method on the same Newcrom R1 column has been reported, confirming distinct chromatographic behavior [2].

Pre-Validated HPLC
Reported
Newcrom R1 RP-HPLC; MeCN/water/phosphoric acid; MS-compatible variant described
Scalable from analytical to preparative scale
Lowers analytical development burden for QC release testing
Separate method for 4-hydroxy analog confirms orthogonal retention
HPLC Reverse-phase Quality control Newcrom R1

Patent-Class Association with ACE Inhibitors

The compound falls within the structural genus claimed in EP 0010347 B1, which encompasses substituted omega-aroyl(propionyl or butyryl)-L-prolines as angiotensin-converting enzyme (ACE) inhibitors for blood pressure reduction [1]. While the target compound itself—bearing an O-butyryl ester rather than an aroyl substituent—is not among the exemplified ACE actives in this patent, its dual-acylation architecture (N-butanoyl + 4-O-butanoyl) distinguishes it from the mono-N-acylated prolines (e.g., 1-butyryl-L-proline) that lack the 4-position ester and are typically used as synthetic intermediates rather than as pharmacologically profiled entities [2].

Patent-Class Link
Class-level
Falls within EP 0010347 B1 genus (ACE inhibitor acyl prolines); additional 4-O-butyryl ester present
Target compound not an exemplified active
Provides scaffold handle for prodrug or metabolic tuning research
Class-level inference; target engagement data to verify
ACE inhibitor Patent pharmacology Proline scaffold Drug discovery

Key Research and Industrial Applications


HPLC Method Development and QC Release Testing

Procurement and QC laboratories requiring a ready-to-implement analytical method can directly adopt the published Newcrom R1 reverse-phase HPLC protocol, which uses a simple acetonitrile/water/phosphoric acid mobile phase and is documented as scalable from analytical to preparative scale [1]. The method is MS-compatible upon substitution of phosphoric acid with formic acid, enabling seamless LC-MS integration for identity confirmation and impurity profiling. This is a distinct advantage over mono-substituted analogs, for which equivalent publicly documented methods are not available at the same level of detail [1].

Chromatographic Selectivity with Molecular Weight Probe

The +86 Da molecular weight increase (271.31 vs. 185.22 g/mol) and the presence of 5 versus 3 hydrogen-bond acceptors relative to 1-(1-oxobutyl)-L-proline make the target compound an ideal probe for evaluating stationary phase selectivity in reversed-phase, HILIC, and mixed-mode chromatography [1]. The documented LogP difference of 0.24 units predicts measurably distinct retention times that can be used to optimize gradient conditions for separation of closely related proline derivatives in complex mixtures .

Asymmetric Synthesis with Defined Stereochemistry

For research programs requiring a single, defined diastereomer of a 4-substituted N-acyl proline as a chiral building block, the target compound's (2S,4R) configuration provides stereochemical certainty that racemic mixtures (e.g., DL-butyrylproline, CAS 23500-17-6) cannot offer [1]. The trans relationship between the 2-carboxylate and 4-butyryloxy substituents imposes conformational constraints relevant to peptide backbone pre-organization in medicinal chemistry applications .

High-Temperature Distillation Purification

With a boiling point of 446.7°C—nearly 70°C above that of the mono-N-butyryl analog (378.5°C)—the target compound can tolerate higher-temperature downstream processing conditions without volatilization losses, making it suitable for reaction sequences or purification protocols (e.g., high-vacuum distillation, solvent stripping at elevated temperatures) where lower-boiling proline derivatives would be lost [1].

Application
Selection Property
Validation Focus
HPLC method development & QC release
Documented Newcrom R1 protocol availability
Method transfer and MS-compatible impurity profiling review
Stationary phase selectivity evaluation
MW/HBA-driven retention shift
Retention behavior and gradient optimization for proline derivative separations
Stereochemical control in synthesis
Single (2S,4R) trans diastereomer
Chiral identity confirmation and conformational constraint studies
High-temperature purification processing
Elevated boiling point (446.7 °C reported)
Thermal stability and distillation cut-point validation
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